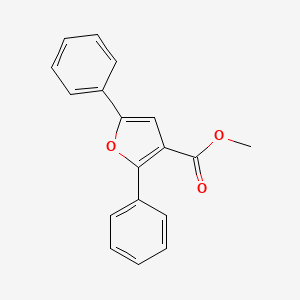
Acetic acid;4-but-2-enoxy-2,3,6-trimethylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;4-but-2-enoxy-2,3,6-trimethylphenol is an organic compound with a complex structure that includes both acetic acid and phenol functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;4-but-2-enoxy-2,3,6-trimethylphenol typically involves the esterification of 4-but-2-enoxy-2,3,6-trimethylphenol with acetic acid. The reaction is usually carried out under acidic conditions, often using a catalyst such as sulfuric acid to facilitate the esterification process. The reaction mixture is heated to reflux to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of advanced catalysts and purification techniques ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;4-but-2-enoxy-2,3,6-trimethylphenol undergoes several types of chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: The phenolic hydrogen can be substituted with various functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of hydroquinones.
Substitution: Formation of substituted phenols with various functional groups.
Scientific Research Applications
Acetic acid;4-but-2-enoxy-2,3,6-trimethylphenol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the manufacture of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of acetic acid;4-but-2-enoxy-2,3,6-trimethylphenol involves its interaction with specific molecular targets and pathways. The phenolic group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing various biochemical processes. The acetic acid moiety can also contribute to the compound’s overall reactivity and interaction with biological systems.
Comparison with Similar Compounds
Similar Compounds
4-but-2-enoxy-2,3,6-trimethylphenol: Lacks the acetic acid moiety but shares the phenolic structure.
Acetic acid;4-methoxy-2,3,6-trimethylphenol: Similar structure with a methoxy group instead of the but-2-enoxy group.
Uniqueness
Acetic acid;4-but-2-enoxy-2,3,6-trimethylphenol is unique due to the presence of both acetic acid and phenolic functionalities, which confer distinct chemical properties and reactivity. This combination allows for a broader range of applications and interactions compared to similar compounds.
Properties
CAS No. |
83626-24-8 |
|---|---|
Molecular Formula |
C15H22O4 |
Molecular Weight |
266.33 g/mol |
IUPAC Name |
acetic acid;4-but-2-enoxy-2,3,6-trimethylphenol |
InChI |
InChI=1S/C13H18O2.C2H4O2/c1-5-6-7-15-12-8-9(2)13(14)11(4)10(12)3;1-2(3)4/h5-6,8,14H,7H2,1-4H3;1H3,(H,3,4) |
InChI Key |
JKVDBWDNQAMCGA-UHFFFAOYSA-N |
Canonical SMILES |
CC=CCOC1=C(C(=C(C(=C1)C)O)C)C.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


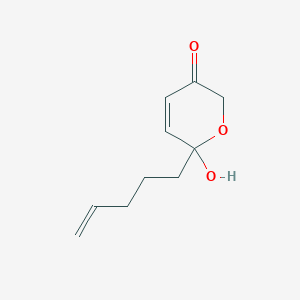
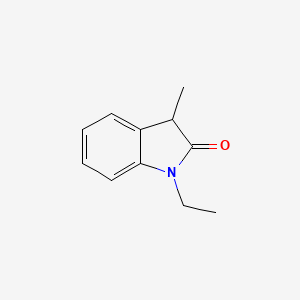
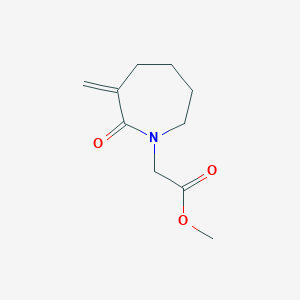
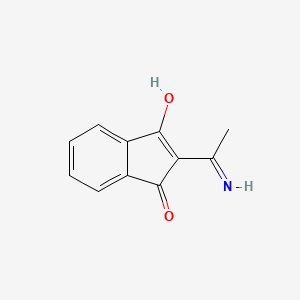
![2H,7H-[1,3]Dioxocino[6,5-d][1,2]oxazole](/img/structure/B14406910.png)
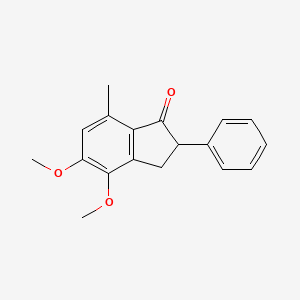
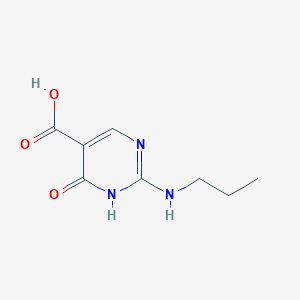
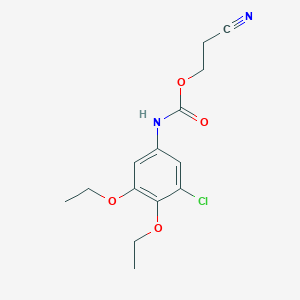
![2-{3-[(3,3-Diphenylpropyl)amino]-1-phenylpropyl}-5-methylphenol](/img/structure/B14406936.png)
![N-Methyl-N'-[7-(6-oxo-3-phenylpyridazin-1(6H)-yl)heptyl]urea](/img/structure/B14406937.png)
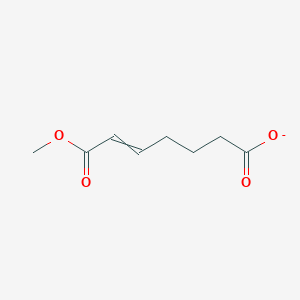
![3-Methyl-4-{[(naphthalen-2-yl)methyl]sulfanyl}-3H-imidazo[4,5-c]pyridine](/img/structure/B14406947.png)
